
SM 324405
Vue d'ensemble
Description
SM 324405 est un agoniste sélectif du récepteur 7 de type Toll (TLR7), précurseur de médicament. Il est conçu pour être rapidement métabolisé en une forme inactive lors de son entrée dans la circulation sanguine, empêchant ainsi la toxicité systémique. Ce composé est principalement utilisé pour la recherche immunitaire sur les maladies allergiques .
Applications De Recherche Scientifique
SM 324405 a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les agonistes du TLR7.
Biologie : Investigated for its role in modulating immune responses.
Médecine : Explored for its potential in treating allergic diseases and other immune-related conditions.
Industrie : Utilisé dans le développement de nouveaux agents immunothérapeutiques
Mécanisme d'action
This compound exerce ses effets en activant sélectivement le récepteur 7 de type Toll (TLR7). Lors de son activation, le TLR7 déclenche une cascade de signalisation qui conduit à la production d'interférons et d'autres cytokines. Cette activation renforce la réponse immunitaire, ce qui la rend efficace dans l'immunothérapie des maladies allergiques .
Mécanisme D'action
Target of Action
SM 324405, also known as Methyl 2-(3-((6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)phenyl)acetate, is a potent agonist of the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system that recognizes single-stranded RNA in viruses and triggers the production of cytokines that stimulate the immune response .
Mode of Action
This compound interacts with TLR7, triggering a cascade of events that lead to the production of cytokines . It exhibits selectivity for TLR7 over TLR8 . The compound induces the expression of interferon-alpha (IFN-α) and interferon-gamma (IFN-γ) in human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes .
Biochemical Pathways
The activation of TLR7 by this compound leads to the production of cytokines, which are key players in the immune response . These cytokines, including IFN-α and IFN-γ, help to regulate the immune system and fight off infections .
Pharmacokinetics
This compound is rapidly metabolized to an inactive form upon entry into the circulation . This rapid metabolism, with a half-life of 2.6 minutes in human plasma, helps to prevent systemic toxicity .
Result of Action
The activation of TLR7 by this compound leads to an enhanced immune response, making it a potential candidate for immunotherapy of allergic diseases . In vivo studies have shown that this compound effectively inhibits allergen-induced airway inflammation without inducing systemic cytokines .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For instance, its rapid metabolism in the plasma environment helps to prevent systemic toxicity
Analyse Biochimique
Biochemical Properties
SM 324405 plays a crucial role in biochemical reactions as a TLR7 agonist. It interacts with Toll-like receptor 7, a protein that plays a key role in the immune system by recognizing pathogens and activating immune responses. The compound has an EC50 value of 50 nM for TLR7, indicating its high potency . This compound induces the expression of interferon-alpha and interferon-gamma in human peripheral blood mononuclear cells and mouse splenocytes, while inhibiting the production of interleukin-5 in human peripheral blood mononuclear cells in vitro .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a TLR7 agonist, this compound activates immune cells, leading to the production of cytokines and other immune mediators . This activation can enhance the immune response against pathogens and has potential therapeutic applications in treating allergic diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Toll-like receptor 7. This binding triggers a cascade of signaling events that lead to the activation of immune responses. This compound’s agonistic activity is rapidly lost in the plasma environment, preventing systemic toxicity . The compound’s ability to induce interferon-alpha and interferon-gamma expression while inhibiting interleukin-5 production highlights its role in modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is metabolized to its corresponding acid in human plasma with a half-life of 2.6 minutes . This rapid metabolism ensures that this compound exerts its effects locally without causing systemic toxicity. Long-term studies have shown that this compound effectively inhibits allergen-induced airway inflammation without inducing systemic cytokine production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its rapid conversion to an inactive form upon entry into the circulation. This conversion is facilitated by enzymes in the plasma, ensuring that the compound’s agonistic activity is localized and does not cause systemic toxicity . The metabolic flux and levels of metabolites are influenced by the presence of this compound, highlighting its role in modulating immune responses.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it exerts its effects at the desired sites . The transport and distribution mechanisms are crucial for the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its target proteins and exerts its effects efficiently.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de SM 324405 implique la préparation de dérivés de la 8-oxoadénineLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de catalyseurs spécifiques pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final. Le composé est généralement fourni sous forme de poudre avec une pureté ≥ 98% .
Analyse Des Réactions Chimiques
Types de réactions
SM 324405 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former son acide correspondant.
Réduction : Les réactions de réduction peuvent reconvertir le composé en sa forme originale.
Substitution : Le groupe butoxy peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium sur charbon (Pd/C) et des solvants spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'acide correspondant et divers dérivés substitués, selon les réactifs et les conditions utilisés .
Comparaison Avec Des Composés Similaires
Composés similaires
Imiquimod : Un autre agoniste du TLR7 utilisé dans le traitement des affections cutanées.
Resiquimod : Un agoniste du TLR7 et du TLR8 avec des applications plus larges en immunothérapie
Singularité
SM 324405 est unique en raison de ses propriétés de précurseur de médicament, qui lui permettent d'être rapidement métabolisé en une forme inactive, réduisant ainsi la toxicité systémique. Cette caractéristique le rend particulièrement adapté aux traitements localisés sans provoquer d'effets secondaires généralisés .
Activité Biologique
SM-324405 is a compound classified as a selective agonist for Toll-like receptor 7 (TLR7), which plays a significant role in the immune response, particularly against viral infections and in the modulation of allergic diseases. The compound has been developed as part of a series of 8-oxoadenine derivatives aimed at enhancing local immune responses while minimizing systemic exposure and associated side effects.
SM-324405 functions primarily by activating TLR7, which is located in endosomes and recognizes single-stranded viral RNA. Upon activation, TLR7 initiates a signaling cascade involving MyD88 and NFκB, leading to the production of various cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-6. These cytokines are crucial for eliciting an effective immune response against pathogens .
Pharmacokinetics
The pharmacokinetic profile of SM-324405 has been characterized through studies that demonstrate its rapid metabolism in plasma due to the presence of an ester group. This ester is cleaved to yield an inactive acid metabolite, thus reducing systemic exposure while maintaining local activity. In vivo studies using mouse models have shown that SM-324405 effectively induces cytokine production in splenocytes and enhances immune responses in allergic airway models .
Efficacy in Preclinical Models
In preclinical studies, SM-324405 has shown promising results in enhancing T cell responses and modulating allergic reactions. For instance, Balb/c mice sensitized with ovalbumin (OVA) demonstrated increased production of IL-5 and IFN-γ upon treatment with SM-324405, indicating its potential as a therapeutic agent for allergic diseases .
Allergic Airway Disease Model
A significant study assessed the efficacy of SM-324405 in a mouse model of allergic airway disease. Mice were sensitized with OVA and subsequently treated with SM-324405. The results indicated a marked reduction in airway hyperresponsiveness and inflammation, correlating with elevated levels of Th1 cytokines, which are critical for controlling allergic responses .
HIV-1 Reservoir Targeting
Another notable application of TLR7 agonists like SM-324405 is in the context of HIV treatment. Research has explored the use of TLR7 agonists to target latent viral reservoirs during antiretroviral therapy (ART). In rhesus macaques infected with SHIV, combining ART with TLR7 stimulation led to significant reductions in viral loads post-treatment interruption, highlighting the potential role of SM-324405 in HIV cure strategies .
Data Table: Summary of Biological Activity
Parameter | SM-324405 |
---|---|
Target | Toll-like receptor 7 (TLR7) |
Mechanism | Agonist activity |
Cytokines Induced | IFN-α, TNF-α, IL-12, IL-6 |
Administration Route | Inhalation (local) |
Metabolism | Rapid cleavage to inactive acid |
Primary Effects | Enhanced T cell response; reduced airway inflammation |
Propriétés
IUPAC Name |
methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXILFZWMVNDOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.